molecular formula C8H16O2 B2359700 (5,5-Dimethyloxan-2-yl)methanol CAS No. 2149729-75-7

(5,5-Dimethyloxan-2-yl)methanol

Cat. No.: B2359700
CAS No.: 2149729-75-7
M. Wt: 144.214
InChI Key: CUMDWRPQJRFAAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Heterocyclic Scaffolds in Organic Synthesis

Heterocyclic compounds are a cornerstone of organic chemistry, with wide-ranging importance in biological and industrial applications. acs.org The majority of pharmaceuticals and biologically active agrochemicals incorporate heterocyclic structures. acs.org These scaffolds are also integral to countless additives and modifiers used in industries such as cosmetics, information storage, and plastics. acs.org The presence of heteroatoms like oxygen, nitrogen, or sulfur in the ring structure imparts unique physicochemical properties to these molecules, influencing their reactivity, solubility, and ability to interact with biological targets. nih.govresearchgate.net

The versatility of heterocyclic scaffolds lies in their ability to be chemically modified, allowing for the creation of diverse and complex molecules. This adaptability is crucial in drug discovery and development, where precise structural modifications can lead to enhanced efficacy and selectivity of therapeutic agents. nih.govsemanticscholar.org For instance, the introduction of different functional groups to a heterocyclic core can significantly alter its biological activity, leading to the development of new anticancer, antibacterial, antiviral, and anti-inflammatory drugs. nih.govsemanticscholar.org

Overview of Oxacycles and their Synthetic Utility

Oxacycles, or oxygen-containing heterocycles, are a prominent class of compounds with significant applications in synthetic chemistry. The oxane ring, a six-membered saturated oxacycle, is a common motif in many natural products and synthetic molecules with important biological activities. nih.gov The presence of the oxygen atom influences the ring's conformation and reactivity, making oxane derivatives valuable intermediates in the synthesis of more complex targets.

The synthesis of oxacycles can be achieved through various methods, including intramolecular cyclization reactions. acs.orgnih.gov For example, the intramolecular reaction of carbanions with peroxides provides a novel approach to constructing cyclic ethers, including oxanes. acs.orgnih.gov Other strategies involve the skeletal remodeling of smaller ring systems, such as the rhodium-catalyzed cascade reactions of cyclobutenol derivatives to form seven-membered oxacycles (oxepanes). nih.gov The ability to construct these oxygen-containing rings with high stereochemical control is particularly important in the synthesis of chiral molecules for pharmaceutical applications.

Historical Context of (5,5-Dimethyloxan-2-yl)methanol Research

The specific compound this compound has been a subject of interest in organic synthesis due to its specific structural features. The oxane ring is substituted with two methyl groups at the 5-position and a hydroxymethyl group at the 2-position. evitachem.com This substitution pattern provides a unique combination of steric and electronic properties that can be exploited in various chemical transformations.

Research into related structures, such as other substituted oxane and dioxolane derivatives, provides a broader context for the study of this compound. For instance, studies on the synthesis and reactions of various dimethyl-substituted oxane and dioxolane methanols have contributed to the understanding of the reactivity and potential applications of this class of compounds. chemicalbook.combiosynth.comnih.govbiosynth.combiosynth.comnih.govnih.govbldpharm.comambeed.com The development of synthetic methods for related diols, like 2,5-dimethyl-2,5-hexanediol, also informs the potential synthetic routes towards this compound and its derivatives. google.com While a detailed historical timeline of research specifically focused on this compound is not extensively documented in readily available literature, its structural similarity to other well-studied heterocyclic alcohols suggests its utility as a building block in synthetic and medicinal chemistry.

Compound Information

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5,5-dimethyloxan-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-8(2)4-3-7(5-9)10-6-8/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMDWRPQJRFAAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(OC1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5,5 Dimethyloxan 2 Yl Methanol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of (5,5-Dimethyloxan-2-yl)methanol identifies several logical bond disconnections that pave the way for practical synthetic routes. The primary target molecule contains a six-membered tetrahydropyran (B127337) (oxane) ring with a gem-dimethyl group at the C-5 position and a hydroxymethyl substituent at the C-2 position.

The most apparent retrosynthetic disconnections are:

C-O Ether Bond Disconnection: Cleavage of one of the C-O bonds within the oxane ring transforms the cyclic ether into an acyclic precursor. This leads to a substituted hexane-1,6-diol derivative. For instance, disconnecting the bond between the oxygen and C-6 points to a 3,3-dimethylhexane-1,6-diol as a plausible precursor for cyclization reactions.

C2-CH₂OH Bond Disconnection: Disconnecting the exocyclic C-C bond of the hydroxymethyl group suggests a strategy where a functional group at the C-2 position of a pre-formed 5,5-dimethyloxane ring is converted to the desired hydroxymethyl group. This points to precursors such as 5,5-dimethyloxane-2-carboxylic acid or its corresponding ester or lactone (5,5-dimethyloxan-2-one), which can be reduced to the primary alcohol.

These primary disconnections lead to key acyclic intermediates, which themselves can be further disconnected to simpler, commercially available starting materials. A strategic approach often involves synthesizing a linear C6 chain with appropriate oxygen and methyl functionalities, followed by a ring-closing reaction.

Foundational Synthetic Routes

The synthesis of this compound can be systematically approached by first constructing the heterocyclic core and then installing the necessary functional group, or by designing a precursor that cyclizes to directly form the target structure.

Cyclization Approaches to the Oxane Ring System

The formation of the six-membered oxane ring is the cornerstone of the synthesis. Several classical and contemporary methods can be employed.

One of the most direct methods for forming cyclic ethers is the acid-catalyzed intramolecular dehydration of a diol. youtube.com For the synthesis of the 5,5-dimethyloxane ring, a precursor such as 3,3-dimethylhexane-1,6-diol would be required.

The mechanism proceeds via protonation of one of the terminal hydroxyl groups by a strong acid (e.g., sulfuric acid), converting it into a good leaving group (water). youtube.com The other hydroxyl group then acts as an intramolecular nucleophile, attacking the carbon bearing the protonated hydroxyl group in an S_N2-type reaction to close the six-membered ring. youtube.com A final deprotonation step regenerates the acid catalyst and yields the cyclic ether. youtube.com While this method is straightforward, it can be susceptible to side reactions such as elimination or intermolecular etherification, requiring carefully controlled reaction conditions. evitachem.com

Table 1: Acid-Catalyzed Dehydration of a Diol

Precursor Reagent Product Conditions

The Williamson ether synthesis is a robust and widely used method for preparing ethers, which can be adapted for intramolecular cyclization to form cyclic ethers. lumenlearning.comlibretexts.org This approach involves a molecule containing both a hydroxyl group and a good leaving group, typically a halide, on the same carbon chain. masterorganicchemistry.comlibretexts.org

For the synthesis of the this compound framework, a suitable precursor would be a 6-halo-3,3-dimethylhexanol derivative. In the presence of a strong base, such as sodium hydride (NaH), the hydroxyl group is deprotonated to form a nucleophilic alkoxide. masterorganicchemistry.com This alkoxide then undergoes an intramolecular S_N2 reaction, displacing the halide from the other end of the chain to form the 5,5-dimethyloxane ring. libretexts.orgmasterorganicchemistry.com The formation of five- and six-membered rings through this method is generally efficient and favored both enthalpically and entropically. lumenlearning.comlibretexts.orglibretexts.org

Table 2: Intramolecular Williamson Ether Synthesis

Precursor Reagent Product Mechanism

Modern synthetic methods offer alternative pathways for ring construction. Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a wide range of unsaturated cyclic compounds, including oxygen heterocycles. wikipedia.orgorganic-chemistry.org

To apply RCM to the synthesis of the 5,5-dimethyloxane ring, a diene precursor is required. For instance, a molecule like 3,3-dimethyl-1,7-octadien-6-ol could serve as a starting point. The RCM reaction, typically catalyzed by a ruthenium complex such as a Grubbs catalyst, would intramolecularly couple the two terminal alkene functionalities. organic-chemistry.org This reaction forms a six-membered unsaturated ring (a dihydropyran derivative) and releases ethylene (B1197577) gas as a volatile byproduct, which drives the reaction to completion. wikipedia.org The resulting double bond within the ring can then be readily reduced to the saturated oxane ring system via standard hydrogenation procedures. This method is valued for its high functional group tolerance. organic-chemistry.org

Hydroxymethyl Group Functionalization at the C-2 Position

Once the 5,5-dimethyloxane ring is formed, or as part of a convergent strategy, the hydroxymethyl group must be installed at the C-2 position. A common and effective strategy is the reduction of a carbonyl group at this position.

A logical precursor for this transformation is the lactone (cyclic ester) 5,5-dimethyloxan-2-one. This lactone can be synthesized through various methods, including the Baeyer-Villiger oxidation of 4,4-dimethylcyclohexanone. The reduction of the lactone to the corresponding diol (which in this case is the target molecule, a substituted 1,6-diol that exists in its cyclic ether form) can be achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). evitachem.com This reagent will cleave the ester linkage and reduce the resulting aldehyde/acid functionality to a primary alcohol, yielding this compound.

Alternatively, if the synthetic route leads to 5,5-dimethyloxane-2-carboxylic acid, this can also be reduced to the primary alcohol using LiAlH₄ or other suitable reducing agents like borane (B79455) (BH₃).

Table 3: Functionalization via Reduction

Precursor Reagent Product Reaction Type
5,5-Dimethyloxan-2-one Lithium Aluminum Hydride (LiAlH₄) This compound Lactone Reduction
Reduction Reactions of Carbonyl Precursors

A primary and straightforward route to this compound involves the reduction of a corresponding carbonyl precursor. This method leverages the accessibility of cyclic ketones or esters which can be converted to the desired primary alcohol. The most common precursor for this transformation is 5,5-dimethyloxan-2-one , a lactone.

The reduction of the carbonyl group in the lactone to a primary alcohol can be achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a frequently used reagent for this type of transformation, as it is capable of reducing both esters and ketones. Similarly, sodium borohydride (B1222165) (NaBH₄), often in the presence of additives or in alcoholic solvents, can be employed for the reduction of related keto-aldehydes, although it is generally less reactive than LiAlH₄. google.com The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by workup to yield the alcohol. For instance, the reduction of an N-acyl oxazolidinone, a related heterocyclic carbonyl compound, with diisobutylaluminium hydride (DIBAL) has been shown to yield the corresponding aldehyde, which could be further reduced to the alcohol. rsc.orgresearchgate.net

Table 1: Comparison of Reducing Agents for Carbonyl Precursors

ReagentPrecursor TypeTypical OutcomeNotes
Lithium Aluminum Hydride (LiAlH₄)Ester, Lactone, Ketone, AldehydeAlcoholHighly reactive, non-selective.
Sodium Borohydride (NaBH₄)Ketone, AldehydeAlcoholMilder, more selective than LiAlH₄. google.com
Diisobutylaluminium Hydride (DIBAL)Ester, Lactone, N-Acyl OxazolidinoneAldehyde or AlcoholOutcome can be controlled by temperature and stoichiometry. rsc.orgresearchgate.net
Alkylation Methods

Alkylation reactions serve as a fundamental tool for constructing the carbon framework of oxane derivatives. While not typically used to directly install the hydroxymethyl group at the 2-position, alkylation is crucial for introducing substituents like the gem-dimethyl group at the 5-position. These reactions often involve the reaction of a nucleophilic carbon species with an electrophilic alkylating agent.

For example, in the synthesis of related heterocyclic systems, the alkylation of tetrazoles has been demonstrated using various alcohols in the presence of strong acids. researchgate.net A more relevant strategy for the oxane skeleton would involve the alkylation of an enolate generated from a suitable precursor, such as a cyclic ketone. The diastereoselective enolate alkylation of N-acyl-oxazolidin-2-ones has been successfully used to introduce alkyl groups alpha to a carbonyl, which is a key step in building up molecular complexity before subsequent reduction. rsc.orgresearchgate.net In the broader context of industrial chemistry, the alkylation of aromatic compounds like toluene (B28343) with methanol (B129727) over zeolite catalysts is a well-established process, highlighting the versatility of alkylation reactions in modifying core structures. scirp.org

Advanced Synthetic Techniques and Stereochemical Control

The synthesis of specific stereoisomers of substituted oxanes like this compound requires advanced asymmetric techniques. These methods are critical in fields like pharmaceutical and agrochemical research where a molecule's biological activity is often dependent on its precise three-dimensional structure. nih.gov

Chiral Synthesis Approaches to Oxane Derivatives

Chiral synthesis aims to produce an enantiomerically pure or enriched compound. This can be achieved through several strategies, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral precursor. The development of catalytic asymmetric methods for synthesizing chiral heterocycles, including tetrahydrothiophenes and oxanes, has been a significant area of research. nsf.gov For instance, enantiomerically pure oxazolines, which are also oxygen-containing heterocycles, have been synthesized in a single step from amino alcohols. nih.gov The overarching goal of these approaches is to create complex chiral molecules efficiently, often by transforming achiral starting materials into single-enantiomer products using chiral metal catalysts or organocatalysts. nih.govyoutube.com

Asymmetric Synthesis Methodologies

One of the most powerful strategies in asymmetric synthesis is the use of the "chiral pool." This approach utilizes naturally occurring, inexpensive, and enantiomerically pure compounds such as amino acids, carbohydrates, and terpenes as starting materials. buchler-gmbh.com These molecules possess "ready-made" stereocenters that can be incorporated into the target molecule, avoiding the need for a de novo asymmetric synthesis step.

For example, a chiral furan (B31954) building block, prepared from the commercially available carbohydrate derivative tri-O-acetyl-D-glucal, has been used as a precursor for the synthesis of enantiopure polycyclic ethers. nih.gov Similarly, tartaric acid, another classic chiral pool starting material, can be converted into a chiral precursor containing two secondary alcohol groups, which can then be used to construct more complex chiral targets. youtube.com This methodology leverages nature's stereochemical precision to build complex structures. buchler-gmbh.com

Table 2: Examples of Chiral Pool Starting Materials

Chiral Pool SourceCompound ClassExample ApplicationReference
Tri-O-acetyl-D-glucalCarbohydrateSynthesis of chiral functionalized furans for polycyclic ethers. nih.gov
Tartaric AcidHydroxy AcidSynthesis of spirocyclic ring systems. youtube.com
Amino AcidsAmino AcidUsed as starting materials or as chiral catalysts. youtube.combuchler-gmbh.com
Quinic AcidCyclitolStarting material for the antiviral drug Tamiflu®. buchler-gmbh.com

Stereospecific cyclization reactions are essential for constructing the oxane ring with a defined stereochemistry. In these reactions, the stereochemistry of the starting material directly dictates the stereochemistry of the cyclic product. A notable example is the intramolecular interception of palladium π-allyl species with a pendant silanol (B1196071) functional group. nih.gov This palladium-catalyzed cyclization proceeds in a highly stereospecific manner, allowing for the creation of protected 1,3-diols with excellent control over the relative stereochemistry. nih.gov

Another powerful strategy is the desymmetrization of a prochiral or meso compound. For instance, the intramolecular desymmetrization of oxetanes using a chiral Brønsted acid catalyst can generate all-carbon quaternary stereocenters with high enantioselectivity. nsf.gov While this example yields tetrahydrothiophenes, the principle of using a chiral catalyst to guide a stereoselective ring-forming reaction is directly applicable to the synthesis of chiral oxanes. nsf.gov Such methods are key to accessing complex, stereochemically rich molecules from simpler precursors. nih.gov

Methodological Considerations for Reproducibility in Synthesis

Achieving consistent and reliable results in the synthesis of this compound hinges on the meticulous control of several key experimental factors. The following subsections detail the critical parameters that influence the reaction's success and the importance of robust documentation and control experiments.

Optimization of Reaction Parameters (Temperature, Solvent Purity, Catalyst Loading)

The yield and purity of this compound are profoundly influenced by the precise control of reaction parameters. Temperature, solvent purity, and catalyst loading are paramount among these.

Temperature: The reaction temperature can significantly affect the rate of the desired cyclization reaction versus competing side reactions, such as elimination or the formation of alternative cyclic products. For instance, in acid-catalyzed cyclizations of diols to form tetrahydropyrans, lower temperatures may favor the desired intramolecular reaction, while higher temperatures can lead to dehydration and the formation of unsaturated byproducts. scielo.br The optimal temperature must be empirically determined to maximize the yield of the target oxane.

Solvent Purity: The choice and purity of the solvent are crucial for ensuring the reproducibility of the synthesis. Protic solvents can interfere with reactions involving strong bases, such as the Williamson ether synthesis, by protonating the alkoxide nucleophile. wikipedia.orgmasterorganicchemistry.com Aprotic solvents, such as acetonitrile (B52724) and N,N-dimethylformamide (DMF), are often preferred for such reactions. wikipedia.org Furthermore, the presence of water or other impurities in the solvent can quench catalysts or reactants, leading to lower yields and inconsistent results. nih.gov Therefore, the use of high-purity, anhydrous solvents is often essential.

Catalyst Loading: In catalyzed reactions, such as acid-catalyzed cyclizations, the amount of catalyst used can have a dramatic impact on the reaction outcome. Insufficient catalyst may result in slow or incomplete conversion, while excessive catalyst can promote undesired side reactions. The optimal catalyst loading should be carefully determined through systematic studies to achieve a balance between reaction rate and selectivity.

The following table illustrates a hypothetical optimization of reaction conditions for the acid-catalyzed cyclization of a substituted diol to a tetrahydropyran derivative, highlighting the impact of these parameters.

EntryCatalystCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)
1p-TsOH1Dichloromethane (B109758)2545
2p-TsOH5Dichloromethane2575
3p-TsOH10Dichloromethane2572 (with byproducts)
4Sc(OTf)₃5Dichloromethane2585
5Sc(OTf)₃5Acetonitrile2560
6Sc(OTf)₃5Dichloromethane030
7Sc(OTf)₃5Dichloromethane40 (reflux)88

This table is a representative example based on general principles of organic synthesis and does not represent actual experimental data for the synthesis of this compound.

Importance of Detailed Synthetic Protocols

The clear and comprehensive documentation of synthetic procedures is fundamental to ensuring reproducibility. A detailed protocol should include not only the quantities of reagents and solvents but also the specific techniques used for purification, the reaction times, and the methods of characterization. nih.govnih.gov Ambiguities in the experimental description can lead to significant variations in the outcome when the synthesis is repeated by different researchers or in different laboratories. For stereoselective syntheses, where the precise spatial arrangement of atoms is critical, the level of detail required is even higher, encompassing aspects such as the rate of addition of reagents and the specific workup procedures. nih.gov

Application of Negative Controls in Reaction Optimization

In the process of optimizing a synthetic route, the use of negative controls is an indispensable tool for validating the role of each reaction component. A negative control experiment is one in which a key reagent, such as the catalyst, is deliberately omitted. If the reaction does not proceed in the absence of the catalyst, it provides strong evidence that the catalyst is indeed essential for the transformation. This helps to rule out the possibility of a background, uncatalyzed reaction occurring under the given conditions. Such control experiments are crucial for building a robust understanding of the reaction mechanism and for ensuring that the observed results are directly attributable to the intended chemical transformation.

Starting Materials and Precursors in this compound Synthesis

The synthesis of this compound can be approached from different starting materials, with the choice often dictated by commercial availability, cost, and the desired synthetic strategy. Two primary classes of precursors are commonly considered: diols and alkyl halides.

One plausible synthetic route involves the intramolecular cyclization of a suitably substituted diol, such as 2,2-dimethylhexane-1,6-diol . This acid-catalyzed dehydration would proceed via the formation of a carbocation intermediate, followed by nucleophilic attack by the terminal hydroxyl group to form the oxane ring.

Alternatively, a Williamson ether synthesis approach could be employed. wikipedia.orgmasterorganicchemistry.com This would typically involve a starting material like 5,5-dimethyl-2-(halomethyl)oxane , where the halide is a good leaving group such as bromide or iodide. Treatment of this halo-oxane with a suitable source of a hydroxymethyl group, or a multi-step sequence involving introduction of a protected alcohol followed by deprotection, would yield the target compound. Another variation of the Williamson ether synthesis could start with a diol that is selectively halogenated at one terminus, followed by intramolecular cyclization under basic conditions.

The following table lists potential starting materials and precursors for the synthesis of this compound.

Compound NameMolecular FormulaRole in Synthesis
2,2-Dimethylhexane-1,6-diolC₈H₁₈O₂Diol precursor for acid-catalyzed cyclization
5,5-Dimethyl-2-(bromomethyl)oxaneC₇H₁₃BrOAlkyl halide precursor for Williamson ether synthesis
6-Bromo-5,5-dimethylhexan-1-olC₈H₁₇BrOHalo-alcohol precursor for intramolecular Williamson ether synthesis

Reactivity and Reaction Mechanisms of 5,5 Dimethyloxan 2 Yl Methanol

General Reactivity Profile as an Aliphatic Alcohol and Cyclic Ether

The chemical nature of (5,5-Dimethyloxan-2-yl)methanol is defined by its two primary functional groups: the hydroxyl group and the cyclic ether.

Aliphatic Alcohol Reactivity : The primary alcohol group is the main center of reactivity. msu.edumsu.edu The oxygen atom, with its lone pairs of electrons, is nucleophilic, while the hydrogen atom of the hydroxyl group is weakly acidic. youtube.com This allows the molecule to undergo a variety of reactions typical for primary alcohols, such as oxidation, dehydration, and substitution. The C-O and O-H bonds are polarized due to oxygen's high electronegativity, making the carbon and hydrogen atoms electrophilic. msu.edumsu.edu

Cyclic Ether Reactivity : The oxane ring, a six-membered cyclic ether, is generally less reactive than the alcohol group. Unlike strained three-membered epoxides, the oxane ring in this compound has low ring strain and is relatively stable. fiveable.me Acyclic and larger cyclic ethers are known to be quite unreactive and can only be cleaved under harsh conditions using strong acids. msu.eduyoutube.com The ether oxygen can act as a Lewis base, accepting a proton from a strong acid, which is the initial step in ether cleavage reactions. msu.edu However, under most conditions, the hydroxyl group is the more reactive site.

The presence of two methyl groups at the C5 position introduces significant steric bulk, which can influence the approach of reagents to the nearby reactive centers, potentially affecting reaction rates and stereochemical outcomes.

Nucleophilic Reactivity of the Hydroxyl Group

The hydroxyl group is the most reactive site in the molecule, primarily exhibiting nucleophilic character. msu.edu

The oxygen atom of the hydroxyl group possesses two lone pairs of electrons, making it an effective nucleophile. It can attack a wide range of electron-deficient centers (electrophiles). A key example of this reactivity is in esterification reactions, where the alcohol's oxygen attacks the electrophilic carbonyl carbon of a carboxylic acid or its derivative. masterorganicchemistry.com This nucleophilic addition is a fundamental step in forming the ester bond. organic-chemistry.org The nucleophilicity of the alcohol can be significantly enhanced by converting it into its conjugate base, the alkoxide. msu.edu

Proton transfer is a critical mechanistic step in many reactions involving alcohols. masterorganicchemistry.com In acid-catalyzed reactions, such as Fischer esterification, the initial step involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com Subsequently, after the nucleophilic attack by the alcohol, another proton transfer occurs. A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups, converting it into a better leaving group (water). organic-chemistry.orgmasterorganicchemistry.com This intramolecular or intermolecular proton shuttle is essential for the reaction to proceed to the final product. masterorganicchemistry.com In enzyme-catalyzed oxidations of alcohols, specific amino acid residues can act as proton donors or acceptors to facilitate the reaction. nih.gov

Although alcohols are moderate nucleophiles, their reactivity can be dramatically increased by converting them into alkoxides. youtube.com This is achieved by deprotonation of the hydroxyl group using a strong base, such as sodium hydride (NaH) or an alkali metal like sodium or potassium.

Reaction: Formation of an Alkoxide R-CH₂OH + NaH → R-CH₂O⁻Na⁺ + H₂

The resulting alkoxide is a much stronger nucleophile and a stronger base than the corresponding alcohol. msu.edu This enhanced nucleophilicity allows it to participate in reactions with weaker electrophiles, such as alkyl halides, in Williamson ether synthesis.

Derivatization Reactions

The primary alcohol group of this compound is a convenient handle for chemical modification, allowing for the synthesis of various derivatives.

One of the most common derivatization reactions for alcohols is esterification with carboxylic acids, often catalyzed by a strong acid like sulfuric acid (H₂SO₄). masterorganicchemistry.combyjus.com This equilibrium reaction, known as the Fischer esterification, involves the nucleophilic attack of the alcohol on the protonated carboxylic acid. masterorganicchemistry.comorganic-chemistry.org

General Esterification Reaction R-COOH + R'-OH ⇌ R-COOR' + H₂O

To drive the equilibrium towards the product (ester), the reaction is often carried out with an excess of the alcohol or by removing water as it is formed. organic-chemistry.orgmasterorganicchemistry.com

The mechanism involves several key steps:

Protonation of the Carboxylic Acid: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, making the carbonyl carbon more electrophilic. masterorganicchemistry.comchemguide.co.uk

Nucleophilic Attack: The alcohol's oxygen atom attacks the activated carbonyl carbon, forming a tetrahedral intermediate. organic-chemistry.org

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group. chemguide.co.uk

Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester, yielding the final product. masterorganicchemistry.comchemguide.co.uk

The table below illustrates potential esterification reactions of this compound with various carboxylic acids.

Carboxylic AcidCatalystExpected Ester Product
Acetic AcidH₂SO₄(5,5-Dimethyloxan-2-yl)methyl acetate
Propanoic Acidp-TsOH(5,5-Dimethyloxan-2-yl)methyl propanoate
Benzoic AcidH₂SO₄(5,5-Dimethyloxan-2-yl)methyl benzoate
Cyclohexanecarboxylic AcidH₂SO₄(5,5-Dimethyloxan-2-yl)methyl cyclohexanecarboxylate

This table is illustrative and based on general principles of esterification. Specific reaction conditions would need to be optimized.

Oxidation of the Hydroxymethyl Group to Carbonyl Functionalities (Aldehydes, Carboxylic Acids)

The primary alcohol functionality of this compound is susceptible to oxidation to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. The transformation involves the removal of hydrogen atoms and the formation of a carbon-oxygen double bond. youtube.com

To achieve the aldehyde, (5,5-dimethyloxan-2-yl)carbaldehyde, a mild oxidizing agent is required to prevent over-oxidation to the carboxylic acid. youtube.com Pyridinium chlorochromate (PCC) is a common reagent for this purpose. The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (DCM) to avoid the formation of the hydrate, which could be further oxidized.

For the synthesis of (5,5-dimethyloxan-2-yl)carboxylic acid, stronger oxidizing agents are employed. libretexts.org Reagents such as potassium permanganate (B83412) (KMnO₄), or chromic acid (generated in situ from potassium dichromate and sulfuric acid) can effectively oxidize the primary alcohol. youtube.comlibretexts.org To ensure the reaction proceeds to the carboxylic acid, an excess of the oxidizing agent is often used, and the reaction may be heated under reflux. libretexts.org This prevents the intermediate aldehyde from being isolated. youtube.comlibretexts.org

The general simplified equations for these oxidations are:

Formation of Aldehyde: R-CH₂OH + [O] → R-CHO + H₂O

Formation of Carboxylic Acid: R-CH₂OH + 2[O] → R-COOH + H₂O libretexts.org

Where R represents the 5,5-dimethyloxan-2-yl moiety.

Table 1: Common Oxidizing Agents for Primary Alcohols

Oxidizing AgentProduct from Primary AlcoholTypical Conditions
Pyridinium Chlorochromate (PCC)AldehydeAnhydrous Dichloromethane (DCM) at room temperature
Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄Carboxylic AcidExcess oxidant, heat under reflux
Potassium Permanganate (KMnO₄)Carboxylic AcidBasic or acidic solution, often with heat
Swern Oxidation (DMSO, Oxalyl Chloride, Et₃N)AldehydeCryogenic temperatures (e.g., -78 °C), inert atmosphere
Dess-Martin Periodinane (DMP)AldehydeDichloromethane (DCM) at room temperature

Nucleophilic Substitution Reactions after Activation of the Hydroxyl Group (e.g., Tosylation)

The hydroxyl group (-OH) of an alcohol is a poor leaving group for nucleophilic substitution reactions because the hydroxide (B78521) ion (HO⁻) is a strong base. masterorganicchemistry.com To facilitate these reactions, the hydroxyl group of this compound must first be converted into a better leaving group. A common strategy is to transform the alcohol into a sulfonate ester, such as a tosylate. masterorganicchemistry.comkhanacademy.org

This conversion is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, such as pyridine. masterorganicchemistry.comnih.gov The base serves to neutralize the hydrochloric acid (HCl) that is formed during the reaction. The tosylation process occurs with retention of stereochemistry at the carbon bearing the oxygen. masterorganicchemistry.com

Once formed, the tosylate group (-OTs) is an excellent leaving group because its corresponding anion, the p-toluenesulfonate ion, is a weak base stabilized by resonance. The resulting (5,5-Dimethyloxan-2-yl)methyl tosylate becomes a versatile substrate for Sₙ2 reactions. It can react with a wide array of nucleophiles (e.g., halides, cyanide, azides) to yield various substituted products, effectively replacing the original hydroxyl group.

The general scheme is as follows:

Activation (Tosylation): R-CH₂OH + TsCl + Pyridine → R-CH₂OTs + Pyridinium Hydrochloride

Nucleophilic Substitution (e.g., with a bromide nucleophile): R-CH₂OTs + Br⁻ → R-CH₂Br + TsO⁻

Where R represents the 5,5-dimethyloxan-2-yl group.

Dehydration Reactions under Acidic Conditions

Under strong acidic conditions and heat, this compound can undergo dehydration, which is an elimination reaction involving the loss of a water molecule. The mechanism typically begins with the protonation of the hydroxyl group by the acid catalyst (e.g., H₂SO₄ or H₃PO₄), converting the poor leaving group (-OH) into a good one (-OH₂⁺).

Following protonation, the departure of a water molecule can lead to the formation of a carbocation intermediate at the primary carbon. However, primary carbocations are highly unstable. It is more likely that the reaction proceeds via an E2-like mechanism where a base (such as water or the conjugate base of the acid) removes a proton from an adjacent carbon as the water molecule departs.

Given the structure of this compound, dehydration would most readily lead to the formation of an exocyclic double bond, yielding 2-methylene-5,5-dimethyloxane .

Alternatively, intermolecular dehydration between two molecules of the alcohol could potentially form a symmetric ether, bis((5,5-dimethyloxan-2-yl)methyl) ether, particularly at lower temperatures, analogous to the formation of dimethyl ether from methanol (B129727). ijche.commdpi.com However, intramolecular elimination to form the alkene is generally favored for alcohols of this type, especially at higher temperatures.

Influence of Structural Elements on Reactivity

Steric Hindrance Effects of Methyl Substituents

The gem-dimethyl group at the C5 position of the oxane ring exerts significant steric influence on the reactivity of this compound. This steric bulk can hinder the approach of reagents to the reactive hydroxymethyl group at the C2 position. This phenomenon, sometimes related to the Thorpe-Ingold effect, suggests that gem-dialkyl groups can influence intramolecular reaction rates by affecting bond angles and conformational preferences. ucla.edu

In the context of intermolecular reactions, the 5,5-dimethyl substituents can act as a steric shield. For reactions occurring at the C2 position, such as nucleophilic attack on a derivatized hydroxymethyl group, the axial methyl group, in particular, can impede the trajectory of the incoming nucleophile. This hindrance can lead to slower reaction rates compared to an unsubstituted analogue. The steric congestion may also influence the conformational equilibrium of the oxane ring, potentially favoring a chair conformation that either exposes or protects the C2-hydroxymethyl group, thereby modulating its accessibility and reactivity.

Electronic Effects from Substituents on Oxane Ring Reactivity

The reactivity of this compound is also governed by electronic effects originating from the substituents on the oxane ring.

Oxygen Atom: The ring oxygen is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the C-O bonds within the ring, making the adjacent carbon atoms (C2 and C6) more electrophilic. This can influence the acidity of the hydroxyl proton and the stability of any charged intermediates formed during a reaction.

Methyl Groups: The two methyl groups at the C5 position are weakly electron-donating (+I effect). This effect can partially counteract the electron-withdrawing nature of the ring oxygen, although its influence on the distant C2 position is likely minimal. However, these groups can help stabilize any carbocation character that might develop at adjacent carbons during certain reaction mechanisms.

The interplay of these electronic factors is crucial. For instance, in the activation of the hydroxyl group to a tosylate, the electron-withdrawing nature of the ring oxygen can make the hydroxyl oxygen slightly less nucleophilic, while also increasing the electrophilicity of the attached carbon, making the resulting tosylate more susceptible to nucleophilic attack. nih.gov

Spectroscopic and Structural Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are the cornerstone of molecular characterization. By probing the interaction of molecules with electromagnetic radiation, these methods reveal detailed information about atomic-level structure. For a molecule such as (5,5-Dimethyloxan-2-yl)methanol, a combination of nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry is essential for complete structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. The oxane ring of this compound is expected to adopt a stable chair conformation to minimize steric strain. evitachem.com

Proton Nuclear Overhauser Effect (NOE) analysis is a specialized NMR technique that identifies protons that are close to each other in space (typically within 5 Å), regardless of whether they are bonded. This is crucial for determining the stereochemistry and conformation of molecules like this compound.

In the expected chair conformation, the hydroxymethyl group at the C2 position can be either axial or equatorial. NOE experiments can distinguish between these two possibilities. For instance, if the C2 proton is in an axial position, it would show an NOE correlation with the axial protons at C4 and C6. Conversely, an equatorial C2 proton would exhibit NOEs to the adjacent equatorial and axial protons. This through-space correlation provides definitive proof of the substituent's orientation, which profoundly influences the molecule's reactivity and properties.

Table 1: Expected ¹H NMR Data for this compound

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected Multiplicity
-CH₂OH (Hydroxymethyl)3.4 - 3.7Multiplet
-OH (Alcohol)Variable (Broad Singlet)Broad Singlet
H-2 (Proton at C2)3.5 - 4.0Multiplet
H-3, H-4, H-6 (Ring Protons)1.2 - 1.8Multiplets
-CH₃ (Gem-dimethyl at C5)0.8 - 1.2Singlets

Carbon-13 (¹³C) NMR spectroscopy provides a count of the unique carbon atoms in a molecule and information about their chemical environment. For this compound, ¹³C NMR is used to confirm the presence of all eight carbon atoms and to verify the core structure.

The spectrum is expected to show seven distinct signals: one for the two magnetically equivalent methyl groups, one for the quaternary C5 carbon, one for the C2 carbon bearing the hydroxymethyl group, one for the hydroxymethyl carbon itself, and three separate signals for the C3, C4, and C6 methylene (B1212753) carbons of the ring. The chemical shifts of these carbons are indicative of their bonding and local electronic environment, confirming the presence of the ether linkage and the primary alcohol.

Table 2: Expected ¹³C NMR Data for this compound

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C275 - 85
C3, C4, C620 - 40
C530 - 40
-CH₂OH60 - 70
-CH₃ (x2)20 - 30

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands that confirm its key structural features.

The most prominent feature is a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The presence of the oxane ring (a cyclic ether) and the primary alcohol would be confirmed by strong C-O stretching vibrations typically found in the 1050-1200 cm⁻¹ region. Additionally, sharp peaks in the 2850-3000 cm⁻¹ range correspond to the C-H stretching of the sp³-hybridized carbons in the methyl and methylene groups.

Table 3: Expected IR Absorption Data for this compound

Functional GroupVibration TypeExpected Frequency (cm⁻¹)Intensity
Alcohol (-OH)O-H Stretch3200 - 3600Strong, Broad
Alkane (-CH₂, -CH₃)C-H Stretch2850 - 3000Strong
Ether/Alcohol (-C-O)C-O Stretch1050 - 1200Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a compound in its solid, crystalline state. Should this compound be crystallized, this technique could provide an unambiguous structural determination.

The analysis would yield exact bond lengths, bond angles, and torsional angles, confirming the chair conformation of the oxane ring and the spatial arrangement of the gem-dimethyl and hydroxymethyl groups. This method offers an absolute and highly detailed structural map, validating the interpretations derived from spectroscopic data like NMR.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular mass of a compound with a very high degree of precision (typically to four or five decimal places). This accuracy allows for the unambiguous determination of the molecular formula.

For this compound, the molecular formula is C₈H₁₆O₂. The calculated exact mass (monoisotopic mass) for this formula is 144.11503 Da. Observing a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ at this specific mass-to-charge ratio (m/z) in an HRMS analysis would provide definitive confirmation of the compound's elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.

Table 4: HRMS Data for this compound

ParameterValue
Molecular FormulaC₈H₁₆O₂
Nominal Mass144 g/mol
Calculated Exact Mass144.11503 Da
Expected Ion[M+H]⁺, [M+Na]⁺

Theoretical and Computational Studies of 5,5 Dimethyloxan 2 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations serve as a fundamental tool in computational chemistry, allowing for the investigation of molecular properties based on the principles of quantum mechanics. These methods are essential for understanding the intrinsic characteristics of a molecule like (5,5-Dimethyloxan-2-yl)methanol.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure Predictions

Density Functional Theory (DFT) is a robust computational method favored for its balance of accuracy and efficiency in studying the electronic structure of molecules. Rather than tackling the complexity of a molecule's many-electron wavefunction, DFT calculates the electron density, from which the molecule's energy and other properties can be derived.

For this compound, a DFT analysis would commence with geometry optimization. This computational process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The resulting optimized structure provides precise predictions of bond lengths, bond angles, and dihedral angles. Following optimization, key electronic properties would be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it offers insights into the molecule's kinetic stability and chemical reactivity. A smaller gap typically signifies a more reactive molecule. Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated to visualize electron-rich and electron-poor regions, thereby predicting sites susceptible to electrophilic and nucleophilic attack.

Hypothetical DFT-Calculated Data for this compound This interactive table illustrates the type of data that would be generated from DFT calculations. Note: The values are for illustrative purposes and are not from published research.

ParameterHypothetical ValueSignificance
Total Energy (Hartree)-425.123Represents the total electronic energy of the molecule at its most stable geometry.
HOMO Energy (eV)-7.2Corresponds to the energy of the outermost electron orbital, indicating its ability to donate electrons.
LUMO Energy (eV)2.5Corresponds to the energy of the lowest empty orbital, indicating its ability to accept electrons.
HOMO-LUMO Gap (eV)9.7A larger gap suggests higher chemical stability.
Dipole Moment (Debye)1.9Measures the net molecular polarity, influencing solubility and intermolecular interactions.

Ab Initio Methods for Spectroscopic Parameter Calculations

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While often more computationally demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory can yield highly accurate predictions, especially for spectroscopic properties.

If applied to this compound, ab initio calculations could generate theoretical spectra that are invaluable for structural elucidation. For example, a simulated infrared (IR) spectrum would predict the vibrational frequencies for key functional groups, such as the O-H stretching of the alcohol and the C-O stretching of the ether linkage. Similarly, the calculation of nuclear magnetic resonance (NMR) parameters, including ¹H and ¹³C chemical shifts, would provide a theoretical benchmark to aid in the interpretation of experimental NMR data.

Molecular Dynamics Simulations

To understand the behavior of this compound in a dynamic system, such as in a solution, researchers would employ molecular dynamics (MD) simulations. MD simulations model the physical movements of atoms and molecules over time by solving Newton's equations of motion for the system.

An MD simulation would typically place the this compound molecule in a simulated "box" filled with solvent molecules, like water. The simulation would then track the positions and velocities of all atoms over a set period, often on the scale of nanoseconds to microseconds. The resulting trajectory provides a wealth of information on the molecule's conformational flexibility, its diffusion through the solvent, and the specific intermolecular interactions it forms, such as hydrogen bonds between its hydroxyl group and surrounding water molecules.

Conformational Analysis using Computational Methods

The presence of a flexible six-membered ring and rotatable single bonds means that this compound can adopt various three-dimensional shapes, or conformations. Computational conformational analysis is used to identify the most stable of these structures. By systematically rotating the key dihedral angles and calculating the potential energy of each resulting conformation, a potential energy surface can be mapped out. This analysis would reveal the lowest-energy (most stable) conformers of the molecule and the energy barriers that separate them. Understanding the preferred conformation is vital, as it often dictates the molecule's physical properties and biological activity.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides powerful tools to explore the step-by-step processes of chemical reactions. For this compound, this could involve studying its oxidation, esterification, or other reactions involving the primary alcohol.

Transition State Analysis

A critical component of studying any reaction mechanism is the identification and characterization of the transition state. The transition state is the highest-energy structure along the reaction coordinate that connects reactants and products. The energy difference between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate.

Computational methods can be used to locate the precise geometry of the transition state for a given reaction. By calculating the energies of the reactants, the transition state, and the products, a detailed reaction energy profile can be constructed. This profile offers a quantitative understanding of the reaction's thermodynamics and kinetics, providing insights that are often difficult to obtain through experimental means alone.

Energy Landscape Mapping

The energy landscape of a molecule, such as this compound, describes the potential energy of the system as a function of its atomic coordinates. Mapping this landscape is crucial for understanding the molecule's conformational preferences, stability, and reactivity. This process typically involves computational methods to identify stable isomers (local minima), transition states (saddle points), and the energy barriers between them.

For a substituted oxane like this compound, the primary degrees of freedom that define its energy landscape would be the ring conformation and the orientation of the hydroxymethyl and dimethyl substituents. The oxane ring can adopt various conformations, such as chair, boat, and twist-boat forms. The relative energies of these conformations would be significantly influenced by the steric interactions of the axial and equatorial substituents.

A comprehensive energy landscape map would require systematic conformational searches and the calculation of the potential energy for each geometry. Quantum mechanical methods, such as Density Functional Theory (DFT), are often employed for accurate energy calculations. The results of such an analysis would reveal the most stable, low-energy conformations of the molecule and the energy barriers for interconversion between different conformations.

However, no specific studies providing a detailed energy landscape map for this compound were identified in the search of scientific literature.

Microkinetic Modeling for Reaction Rate Prediction

Microkinetic modeling is a powerful computational technique used to predict the rates of chemical reactions based on a detailed mechanism of elementary steps. This approach bridges the gap between fundamental surface chemistry and macroscopic kinetic observations. For a reaction involving this compound, a microkinetic model would be constructed by first proposing a reaction network of all plausible elementary steps, including adsorption, desorption, and surface reactions.

The development of a microkinetic model involves several key components:

Reaction Mechanism: A detailed sequence of elementary reaction steps is formulated.

Thermodynamic and Kinetic Parameters: The energies of all intermediates and the activation energies for all elementary steps are calculated, typically using DFT. These energies are then used to determine the rate constants for each step.

While microkinetic modeling has been successfully applied to understand the synthesis and reactions of simpler alcohols like methanol (B129727), the search did not yield any studies that have developed a microkinetic model for reactions involving this compound. Such a study would be valuable for understanding its synthesis, degradation, or catalytic conversion, but this information is not currently available.

Due to the lack of specific research data for this compound in the areas of energy landscape mapping and microkinetic modeling, no data tables with detailed research findings can be provided.

Applications of 5,5 Dimethyloxan 2 Yl Methanol in Organic Synthesis and Materials Science Research

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of functional groups and the inherent chirality in derivatives of (5,5-Dimethyloxan-2-yl)methanol make it a significant intermediate in the synthesis of complex organic molecules. Its utility spans from being a fundamental synthon in heterocyclic chemistry to a precursor for more elaborate chemical building blocks.

Synthon in Heterocyclic Chemistry

As a chiral building block, derivatives of this compound are instrumental in the stereocontrolled synthesis of more complex heterocyclic systems. The term "synthon" refers to a conceptual unit within a molecule that can be formed by a known synthetic operation. In this context, the oxane ring of this compound serves as a robust scaffold. For instance, the related chiral compound [(2R)-5,5-dimethyloxolan-2-yl]methanol is utilized in creating more intricate molecules, which is crucial for developing pharmaceuticals and agrochemicals. The presence of the hydroxyl group allows for a variety of chemical transformations, such as oxidation to aldehydes or carboxylic acids, and substitution reactions, enabling its incorporation into larger, more complex heterocyclic frameworks.

Precursor for Advanced Chemical Building Blocks

This compound and its derivatives serve as precursors for the synthesis of advanced chemical building blocks. These building blocks are then used in the construction of target molecules with specific functionalities and stereochemistry. The oxane moiety can be chemically modified to introduce additional functional groups or to alter the ring conformation, leading to a diverse array of synthons. For example, the synthesis of novel quinazoline-4-one derivatives and their acyclonucleoside analogs often involves the reaction of heterocyclic precursors with various reagents to build more complex structures. researchgate.net Similarly, the synthesis of other novel heterocyclic scaffolds often utilizes versatile starting materials that can undergo a series of reactions to generate molecular diversity. researchgate.net

Exploration of Solvent Properties in Chemical Reactions

While the primary application of this compound is as a synthetic intermediate, there is growing interest in exploring the solvent properties of oxane-based compounds in chemical reactions. The polarity and coordinating ability of the ether oxygen in the oxane ring, combined with the steric bulk of the gem-dimethyl group, could lead to unique solvation effects that may influence reaction rates and selectivities. For instance, 1,5-dimethyl-2-pyrrolidone is noted for its use in subsequent reactions, implying its role as a reaction medium. orgsyn.org The exploration of such properties could open new avenues for the application of this compound and its analogues as specialized solvents in organic synthesis.

Investigation of Analogues and Derivatives with Oxane Cores

The investigation of analogues and derivatives of this compound is a fertile area of research, driven by the quest for novel compounds with enhanced or specific properties. This includes chemical transformations to create new oxane derivatives and the study of naturally occurring oxane-containing compounds for synthetic inspiration.

Chemical Transformations leading to Novel Oxane Derivatives

The functional groups of this compound provide a handle for a wide range of chemical transformations, leading to the synthesis of novel oxane derivatives. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, esterified, or converted to a leaving group for nucleophilic substitution reactions. The oxane ring itself can potentially undergo ring-opening or rearrangement reactions under specific conditions. These transformations allow for the generation of a library of oxane-containing compounds with diverse functionalities and potential applications. The synthesis of novel heterocyclic compounds often involves multi-step reaction sequences starting from functionalized building blocks. researchgate.netresearchgate.net

Structural Analysis of Oxane-Containing Natural Products for Synthetic Inspiration

Nature provides a rich source of complex molecules containing the oxane structural motif, offering valuable inspiration for synthetic chemists. The structural analysis of these natural products can reveal novel ways in which the oxane ring is incorporated and functionalized, guiding the design and synthesis of new bioactive compounds. Computational methods are increasingly being used to determine the structures and configurations of new natural products, which is crucial for drug discovery research. nih.gov

Several prominent examples of natural products feature oxane or related saturated oxygen heterocyclic cores, and their structures have been elucidated to guide further synthetic efforts.

Natural ProductKey Structural Features Containing an Oxane or Related Ring
Monensin A polyether antibiotic containing multiple tetrahydrofuran (B95107) and oxane rings, including a spiroketal system. drugbank.comwikipedia.orgnih.gov
Nigericin A polyether antibiotic with a structure similar to monensin, featuring tetrahydrofuran and oxane rings. np-mrd.orgwikipedia.orgnih.gov
Ammocidin A glycomacrolide that, along with the related apoptolidin, targets mitochondrial ATP synthase. nih.gov
Erythromycin A macrolide antibiotic with a large lactone ring and two sugar moieties, one of which is a derivative of an oxane (desosamine). wikipedia.orgresearchgate.netresearchgate.net
Clarithromycin A semi-synthetic macrolide antibiotic derived from erythromycin, also containing the oxane-like desosamine (B1220255) sugar. drugbank.comresearchgate.net

The intricate and diverse architectures of these natural products underscore the significance of the oxane ring in biologically active compounds and continue to inspire the development of new synthetic methodologies and the creation of novel analogues based on the this compound scaffold.

Future Directions in 5,5 Dimethyloxan 2 Yl Methanol Research

Exploration of Unconventional Reactivity Profiles

While the primary hydroxyl group of (5,5-Dimethyloxan-2-yl)methanol dictates much of its known chemistry, future research will likely delve into the less obvious reactive sites within the molecule. The activation of C-H bonds, particularly those on the oxane ring, could open up new pathways for functionalization, leading to novel derivatives with unique properties. The application of modern synthetic methods such as photoredox catalysis or electrochemistry could unlock unprecedented transformations that are not accessible through traditional thermal methods. Understanding and controlling the regioselectivity of these reactions will be a key challenge and a significant area of investigation.

Advanced Computational Modeling for Predictive Research

Computational chemistry is becoming an indispensable tool in modern chemical research. In the context of this compound, advanced computational modeling can provide deep insights into its conformational preferences, electronic structure, and reactivity. Techniques such as Density Functional Theory (DFT) can be employed to predict reaction outcomes, elucidate reaction mechanisms, and guide the design of new catalysts for its synthesis. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the olfactory properties of new derivatives, thereby streamlining the discovery of novel fragrance compounds and reducing the reliance on extensive empirical screening.

Design and Synthesis of Advanced Materials incorporating the this compound Moiety

The unique structural features of the this compound moiety, including its cyclic ether framework and the gem-dimethyl group, make it an interesting candidate for incorporation into advanced materials. Future research could focus on the synthesis of polymers where this unit is a repeating monomer, potentially leading to materials with interesting thermal or mechanical properties. Its incorporation into the structure of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could be explored for applications in areas such as gas storage, separation, or catalysis. The fragrance properties of this moiety could also be harnessed in the development of controlled-release systems, where the molecule is chemically bound to a substrate and released over time.

Q & A

Q. What experimental techniques are recommended for structural characterization of (5,5-Dimethyloxan-2-yl)methanol?

  • Methodological Answer : Use X-ray crystallography with SHELXL for precise determination of bond angles, ring conformation, and stereochemistry . Complement this with NMR spectroscopy (¹H/¹³C) to confirm proton environments (e.g., hydroxyl and methyl groups) and mass spectrometry (MS) to verify molecular weight (144.21 g/mol) and fragmentation patterns . For volatile samples, GC-MS can quantify purity and identify isomers .

Q. What are common synthetic routes for this compound?

  • Methodological Answer : Synthesize via acid-catalyzed cyclization of diols or ketones, using protecting groups (e.g., acetyl) to stabilize intermediates. For example, cyclize 2,2-dimethyl-1,3-propanediol derivatives under sulfuric acid catalysis, followed by hydroxyl group deprotection . Alternative routes include Grignard reactions with tetrahydrofuran derivatives or enzymatic oxidation of substituted cyclohexanes .

Q. Which analytical techniques are suitable for quantifying this compound in mixtures?

  • Methodological Answer : Employ GC-MS for volatile samples (detection limit ~0.02% in complex matrices) or HPLC with refractive index/UV detection for polar solvents. Calibrate using reference standards and validate with spiked recovery experiments (e.g., 95-105% recovery in methanol/water systems) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood due to potential methanol-like toxicity from metabolic byproducts . Store in inert atmospheres (argon) to prevent oxidation. For waste, neutralize with alkaline solutions (e.g., 1M NaOH) before disposal .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer : Apply Design of Experiments (DoE) to screen catalysts (e.g., H₂SO₄ vs. Amberlyst-15) and solvent systems (e.g., THF vs. DCM). Use in situ FTIR to monitor reaction progress and identify bottlenecks (e.g., intermediate hydrolysis). Optimize temperature gradients (e.g., 60–80°C for cyclization) and employ flow chemistry to enhance reproducibility .

Q. How to resolve contradictions in spectroscopic data (e.g., conflicting NMR shifts)?

  • Methodological Answer : Perform variable-temperature NMR to assess dynamic effects (e.g., ring puckering). Cross-validate with DFT calculations (B3LYP/6-31G*) to predict chemical shifts and compare with experimental data . For stereochemical conflicts, use NOESY/ROESY to probe spatial proximity of methyl/hydroxyl groups .

Q. What strategies are effective for studying structure-activity relationships (SAR) in medicinal chemistry applications?

  • Methodological Answer : Conduct molecular docking (AutoDock Vina) to predict binding affinity with target proteins (e.g., enzymes). Synthesize analogs with modified methyl/hydroxyl groups and test in in vitro assays (e.g., IC₅₀ in kinase inhibition). Use MD simulations (GROMACS) to assess conformational stability in aqueous vs. lipid environments .

Q. How to evaluate the metabolic fate of this compound in biological systems?

  • Methodological Answer : Radiolabel the compound (¹⁴C at the hydroxyl group) and track metabolites via LC-MS/MS in hepatocyte incubations. Identify oxidation products (e.g., ketone derivatives) using high-resolution MS (Q-TOF) . Compare with in silico predictions (e.g., CYP450 metabolism via Schrödinger’s BioLuminate) .

Q. What role does this compound play in natural product synthesis?

  • Methodological Answer : As a chiral building block , it facilitates asymmetric synthesis of terpenoids and polyketides. Use retrosynthetic analysis to incorporate its oxane ring into macrocyclic scaffolds (e.g., via Suzuki coupling or aldol condensation). Demonstrated in the synthesis of fungal metabolites, achieving >90% enantiomeric excess with chiral catalysts .

Q. How to assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
    Conduct accelerated stability studies (40–80°C, pH 1–13) and monitor degradation via HPLC-UV (λ=210 nm). Identify decomposition products (e.g., ring-opened diols) using LC-MSⁿ . Apply Arrhenius kinetics to predict shelf life under standard lab conditions (25°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.